Cetylpyridinium Bromide

Descripción

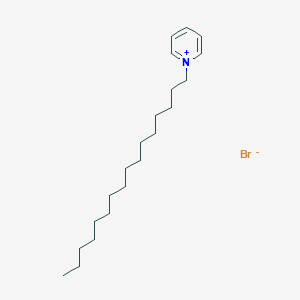

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-hexadecylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033307 |

Source

|

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] |

Source

|

| Record name | Cetylpyridinium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, ethanol, and chloroform |

Source

|

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored, waxy solid | |

CAS No. |

140-72-7 |

Source

|

| Record name | Cetylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64.5 °C |

Source

|

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Purification of Cetylpyridinium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of cetylpyridinium bromide (CPB), a quaternary ammonium compound with wide-ranging applications as a surfactant, antiseptic, and laboratory reagent.[1] This document details the underlying chemical principles, experimental protocols, and data-driven insights to enable the consistent production of high-purity CPB for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, a type of nucleophilic substitution, involving the reaction of pyridine with cetyl bromide (1-bromohexadecane).[1] The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of cetyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the N-hexadecylpyridinium cation and a bromide anion.

General Reaction Scheme

The overall chemical equation for the synthesis of this compound is as follows:

This reaction is typically carried out by heating the reactants, often in the presence of a solvent to facilitate the reaction.

Experimental Protocol for Synthesis

The following protocol is a general method for the synthesis of this compound in a laboratory setting.[2]

Materials:

-

1-bromohexadecane (Cetyl bromide)

-

Pyridine

-

Anhydrous acetonitrile (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-bromohexadecane (0.01 mol) and pyridine (0.011 mol) to 25 mL of anhydrous acetonitrile.[2] A slight excess of pyridine is often used to ensure the complete conversion of the cetyl bromide.

-

Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent (acetonitrile) by rotary evaporation.

-

To remove any residual water, co-evaporate the residue with benzene. This step is crucial for obtaining a dry product.

-

The resulting crude this compound can then be subjected to purification.

Key Synthesis Parameters and Quantitative Data

The efficiency of the synthesis is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants. While specific data for the bromide is limited, studies on the analogous cetylpyridinium chloride provide valuable insights into optimizing these parameters.

| Parameter | Condition | Expected Yield/Purity | Source |

| Reaction Temperature | 100-125 °C (for chloride) | High yield | [3] |

| Reaction Time | 10-14 hours (for chloride) | High yield | [3] |

| Reactant Molar Ratio (Pyridine:Cetyl Halide) | 1.1:1 | Ensures complete reaction | [2] |

| Continuous Flow Synthesis (Chloride) | 200 °C, 30 min residence time | 96% isolated yield, >99% HPLC purity | [4] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.

Principles of Recrystallization

Recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

Experimental Protocol for Purification

A two-step recrystallization process, adapted from methods for analogous quaternary ammonium salts, can be employed for high-purity this compound.

Materials:

-

Crude this compound

-

Acetone

-

Diethyl ether (or other suitable non-solvent)

-

Ethanol

-

Water (optional, for mixed-solvent systems)

-

Activated carbon (optional, for removing colored impurities)

Procedure:

Step 1: Primary Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot acetone.[2]

-

If colored impurities are present, add a small amount of activated carbon to the hot solution and heat for a few minutes.

-

Filter the hot solution by gravity filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. This compound will crystallize out of the solution.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone to remove any adhering impurities.

-

Dry the crystals in a vacuum oven.

Step 2: Secondary Recrystallization (for higher purity)

-

For achieving higher purity, a secondary recrystallization can be performed using a mixed solvent system. A mixture of ethanol and acetone or water and acetone can be effective.[3]

-

Dissolve the crystals from the primary recrystallization in a minimum amount of the hot solvent mixture (e.g., 1:4 ethanol:acetone).[3]

-

Allow the solution to cool slowly, leading to the formation of purer crystals.

-

Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry thoroughly.

Purification Data and Solvent Selection

The choice of solvent is crucial for successful recrystallization. The following table summarizes potential solvent systems and expected purity levels.

| Solvent System | Purity Achieved | Source |

| Acetone | High | [2] |

| Water/Acetone mixture | High | [3] |

| Ethanol/Acetone mixture | High | [3] |

| Acetonitrile | Used for recrystallizing cetylpyridinium tribromide | [5] |

Experimental Workflow and Signaling Pathways

To visualize the entire process from synthesis to purification, the following workflow diagram is provided.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound for laboratory use can be reliably achieved through the quaternization of pyridine with cetyl bromide, followed by a systematic recrystallization process. By carefully controlling reaction parameters and selecting appropriate purification solvents, researchers can obtain high-purity this compound suitable for a variety of scientific applications. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]

- 3. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. acgpubs.org [acgpubs.org]

The Intricacies of Self-Assembly: A Technical Guide to the Physicochemical Properties of Cetylpyridinium Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Cetylpyridinium bromide (CPB), a quaternary ammonium compound, is a cationic surfactant with a diverse range of applications, from an antiseptic in pharmaceutical formulations to a key component in advanced drug delivery systems.[1][2][3][4] Its efficacy in these roles is intrinsically linked to its behavior in aqueous solutions, particularly its ability to self-assemble into micelles. This technical guide provides an in-depth exploration of the core physicochemical properties of CPB in aqueous environments, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support research and development efforts.

Core Physicochemical Properties

This compound is characterized by a molecular formula of C21H38BrN and a molecular weight of approximately 384.44 g/mol .[1][5] It is a white to cream-colored, waxy solid that is soluble in water, ethanol, and chloroform.[1][5] Its stability under normal temperatures and pressures makes it a robust ingredient in various formulations.[5]

| Property | Value | Reference |

| Molecular Formula | C21H38BrN | [5] |

| Molecular Weight | 384.44 g/mol | [1][5] |

| Appearance | White to cream-colored waxy solid | [1] |

| Melting Point | 67-71 °C | |

| Solubility | Soluble in water, ethanol, acetone, and chloroform | [1][5] |

Table 1: General Physicochemical Properties of this compound. This table summarizes the basic physical and chemical characteristics of CPB.

Micellization and Critical Micelle Concentration (CMC)

The hallmark of a surfactant like CPB is its amphiphilic nature, possessing a hydrophilic pyridinium head group and a long hydrophobic hexadecyl tail.[2][3] In aqueous solutions, at low concentrations, CPB exists as individual monomers. However, as the concentration increases, a point is reached where the monomers spontaneously self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[6][7][8][9] The hydrophobic tails orient towards the core of the micelle to minimize contact with water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment.[10]

The CMC is a fundamental parameter as it dictates the concentration at which the surfactant's properties, such as surface tension and conductivity, change abruptly.[7] Below the CMC, the surface tension of the solution decreases with increasing CPB concentration. Above the CMC, the surface tension remains relatively constant as additional monomers preferentially form micelles.[6][7]

The CMC of CPB is influenced by various factors, including temperature and the presence of additives. For instance, the CMC of CPB in aqueous solution shows a U-shaped dependence on temperature, initially decreasing with a rise in temperature to a minimum around 25 °C, and then increasing with a further increase in temperature.[11] The addition of alcohols can either increase or decrease the CMC depending on the alcohol's chain length and its ability to be incorporated into the micellar structure.[11]

| Method | CMC (mM) | Temperature (°C) | Reference |

| Conductometry | ~0.9 | 25 | [12] |

| UV-Vis Spectroscopy | Varies with temperature | 8 - 45 | [11] |

| Tensiometry | Varies with conditions | Not Specified | [8] |

| Molecular Modeling | ~0.7 | Not Specified | [2] |

Table 2: Reported Critical Micelle Concentration (CMC) Values for this compound in Aqueous Solution. This table presents CMC values determined by various experimental and theoretical methods. It is important to note that the CMC is sensitive to experimental conditions.

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of CPB is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC of CPB, each relying on the detection of the sharp change in a physical property of the solution at the point of micelle formation.[7][13]

Principle: This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[6][7][9]

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of CPB with varying concentrations, ensuring the range covers the expected CMC.[6] Use deionized water as the solvent.

-

Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., with a platinum ring or plate method).[6] It is recommended to perform multiple measurements for each concentration to ensure accuracy.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the CPB concentration (log C).[6] The resulting plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[6][9]

Principle: This technique is suitable for ionic surfactants like CPB.[6][13] The conductivity of the solution increases with concentration. Below the CMC, both the surfactant monomers and their counterions contribute to conductivity. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and the counterions become partially associated with the micelle, leading to a decrease in the rate of conductivity increase.[6]

Protocol:

-

Solution Preparation: Prepare a range of CPB solutions in deionized water.

-

Measurement: Measure the specific conductance of each solution using a calibrated conductometer.

-

Data Analysis: Plot the specific conductance against the CPB concentration. The plot will exhibit two linear portions with a distinct break point, which corresponds to the CMC.[14][15] The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear regions.[14]

Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[16][17][18] When micelles form, the hydrophobic probe partitions into the non-polar micellar core, causing a detectable change in its fluorescence spectrum, such as an increase in fluorescence intensity or a shift in the emission wavelength.[16][17][18]

Protocol:

-

Solution Preparation: Prepare a series of CPB solutions. Add a small, constant amount of a fluorescent probe (like pyrene dissolved in a volatile solvent like acetone) to each solution.

-

Measurement: After allowing the solutions to equilibrate, measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence spectrophotometer.

-

Data Analysis: Plot the fluorescence intensity against the CPB concentration. A sharp increase in fluorescence intensity will be observed at the CMC, which can be determined from the intersection of the two linear parts of the plot.[17]

Visualization of Key Concepts

To further elucidate the principles underlying the study of CPB's physicochemical properties, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.

Caption: Workflow for CMC Determination by Tensiometry.

Caption: Principle of Micellization and Property Changes.

Aggregation Number

The aggregation number (N) is another critical parameter that describes the average number of surfactant monomers present in a single micelle.[19] This property is influenced by factors such as temperature, surfactant concentration, and the presence of electrolytes. The static fluorescence quenching method is a common technique used to determine the aggregation number.[19] For cetyltrimethylammonium bromide (CTAB), a structurally similar surfactant, the aggregation number at the CMC was found to be 48 at 303 K.[19] While specific data for CPB is less commonly cited in the initial sources, the principles of determination are the same.

Conclusion

A thorough understanding of the physicochemical properties of this compound in aqueous solutions is paramount for its effective and innovative application in research, drug development, and various industrial processes.[2][3] The critical micelle concentration, aggregation behavior, and the influence of environmental factors are key determinants of its functionality. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers and scientists to characterize and harness the unique properties of this versatile cationic surfactant. Consistent and precise measurement of these parameters will continue to underpin the development of new and improved CPB-based technologies.

References

- 1. This compound | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. This compound | CAS#:140-72-7 | Chemsrc [chemsrc.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

The Core Antimicrobial Action of Cetylpyridinium Bromide on Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetylpyridinium bromide (CPB), a quaternary ammonium compound, exhibits potent antimicrobial activity against a broad spectrum of pathogens, with Gram-positive bacteria being particularly susceptible. This technical guide delineates the core mechanism of CPB's antimicrobial action, focusing on its multi-faceted assault on the structural and functional integrity of Gram-positive bacteria. The primary mechanism involves a rapid, concentration-dependent disruption of the bacterial cell membrane, leading to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and workflows involved.

Introduction to this compound (CPB)

This compound is a cationic surfactant characterized by a hydrophilic pyridinium head group and a hydrophobic 16-carbon alkyl tail. This amphipathic structure is central to its antimicrobial properties. The positively charged nitrogen atom in the pyridinium ring facilitates the initial interaction with the negatively charged bacterial cell surface, a key feature of Gram-positive bacteria.

The Multi-Step Mechanism of Antimicrobial Action

The antimicrobial activity of CPB against Gram-positive bacteria can be conceptualized as a sequential, multi-step process that culminates in bacterial cell death.

Initial Electrostatic Interaction and Binding

The cell walls of Gram-positive bacteria are rich in teichoic and lipoteichoic acids, which are anionic polymers that impart a net negative charge to the cell surface. The positively charged pyridinium headgroup of CPB is electrostatically attracted to these anionic sites, leading to the rapid accumulation of CPB molecules on the bacterial surface.

Disruption of the Cell Wall and Membrane Integrity

Following the initial binding, the hydrophobic cetyl tail of CPB penetrates the peptidoglycan layer of the cell wall and inserts into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of membrane integrity. This disruption occurs in a concentration-dependent manner, with higher concentrations causing more rapid and extensive damage.

Leakage of Intracellular Components

The compromised integrity of the cytoplasmic membrane results in the leakage of essential low-molecular-weight intracellular components. This includes:

-

Ions: A rapid efflux of potassium (K⁺) ions is one of the earliest indicators of membrane damage.

-

ATP: The leakage of adenosine triphosphate (ATP), the cell's primary energy currency, disrupts metabolic processes.

-

Nucleic Acids and Proteins: At higher concentrations or with prolonged exposure, larger molecules such as nucleotides and proteins can also leak from the cell.

Dissipation of Membrane Potential

The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes such as ATP synthesis, nutrient transport, and motility. The influx of cations and efflux of intracellular ions caused by CPB-induced membrane damage leads to a rapid dissipation of this membrane potential.

Inhibition of Cellular Processes and Cell Death

The cumulative effect of membrane disruption, leakage of essential molecules, and dissipation of the membrane potential leads to the cessation of vital cellular processes, including energy production and macromolecular synthesis. At sufficient concentrations, this cascade of events results in irreversible damage and bacterial cell death. In some cases, CPB can also trigger the activity of autolytic enzymes, further contributing to cell lysis.

Quantitative Data on Antimicrobial Efficacy

The efficacy of CPB is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data for CPB against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 1 - 2 | [1][2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 10 | [1][2] |

| Enterococcus faecalis | (Not Specified) | Not specified, but showed susceptibility | [3][4][5] |

| Streptococcus mutans | (Not Specified) | Lower than chlorhexidine | [6][7] |

| Streptococcus pyogenes | (Not Specified) | Bactericidal at low concentrations | [8] |

| Bacillus subtilis | (Not Specified) | Data not available |

Table 2: Quantitative Effects of this compound on Bacterial Membrane Integrity

| Parameter | Bacterial Species | CPB Concentration | Observed Effect | Reference |

| Potassium (K⁺) Leakage | Staphylococcus aureus | Bactericidal concentrations | Rapid and total depletion of intracellular pool | [6] |

| ATP Leakage | Bacillus subtilis | (Not specified) | Increased extracellular ATP | [9] |

| Membrane Depolarization | Staphylococcus aureus | MIC | Gradual dissipation of membrane potential | [10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of CPB.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[1]

Materials:

-

This compound (CPB) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of CPB:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated CPB stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial and CPB concentrations.

-

Include a growth control well (broth + inoculum, no CPB) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of CPB at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

-

Assessment of Membrane Integrity using Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. Cells with compromised membranes will take up PI, which then binds to DNA and fluoresces red.[2][11]

Materials:

-

Bacterial culture

-

This compound (CPB)

-

Propidium iodide (PI) solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~617 nm)

-

Microscope slides and coverslips

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the test bacterium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a desired concentration (e.g., 10⁷ CFU/mL).

-

Treat the bacterial suspension with various concentrations of CPB (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 30 minutes) at 37°C. Include an untreated control.

-

-

Staining:

-

Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

-

Microscopy:

-

Place a small volume (e.g., 10 µL) of the stained bacterial suspension onto a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope.

-

-

Analysis:

-

Capture images of multiple fields of view for each treatment condition.

-

Quantify the percentage of PI-positive (red fluorescent) cells relative to the total number of cells (which can be visualized using a counterstain like DAPI or by phase-contrast microscopy).

-

Quantification of Cytoplasmic Leakage: Extracellular ATP Assay

Principle: The release of intracellular ATP into the extracellular medium is a direct indicator of membrane permeabilization. Extracellular ATP can be quantified using a luciferin-luciferase bioluminescence assay.[9]

Materials:

-

Bacterial culture

-

This compound (CPB)

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

-

Sterile, opaque 96-well plates

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the test bacterium to the mid-logarithmic phase.

-

Harvest and wash the cells as described in the PI staining protocol.

-

Resuspend the cells in a suitable buffer (e.g., PBS or HEPES).

-

Treat the bacterial suspension with various concentrations of CPB for a defined time course.

-

-

Sample Collection:

-

At each time point, collect an aliquot of the bacterial suspension and centrifuge to pellet the cells.

-

Carefully collect the supernatant, which contains the extracellular ATP.

-

-

ATP Measurement:

-

In an opaque 96-well plate, mix the supernatant with the ATP assay reagent according to the manufacturer's instructions.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the concentration of extracellular ATP in each sample based on the standard curve.

-

To determine the total cellular ATP, lyse an aliquot of the untreated bacterial suspension and measure the ATP concentration. The percentage of ATP leakage can then be calculated.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the antimicrobial mechanism of CPB and a typical experimental workflow for its evaluation.

Signaling Pathway of CPB Antimicrobial Action

Caption: Antimicrobial mechanism of this compound on Gram-positive bacteria.

Experimental Workflow for Evaluating CPB's Antimicrobial Activity

Caption: Experimental workflow for assessing the antimicrobial activity of CPB.

Conclusion

This compound exerts its potent antimicrobial effect on Gram-positive bacteria through a rapid and destructive interaction with the bacterial cell envelope. The primary mechanism is the disruption of the cytoplasmic membrane, leading to a cascade of events including the leakage of essential intracellular components and the dissipation of the membrane potential. This in-depth guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers and drug development professionals to further investigate and harness the antimicrobial properties of CPB. The provided protocols and visualizations serve as a practical resource for designing and executing studies aimed at understanding and optimizing the use of this important antimicrobial agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Detection of galangin-induced cytoplasmic membrane damage in Staphylococcus aureus by measuring potassium loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. mdpi.com [mdpi.com]

- 9. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Disruption: An In-depth Technical Guide to the Interaction of Cetylpyridinium Bromide with Model Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions between the cationic surfactant cetylpyridinium bromide (CPB) and model lipid membranes, a subject of critical importance in fields ranging from antimicrobial agent development to drug delivery systems. By elucidating the physicochemical principles governing these interactions, we aim to provide a comprehensive resource for professionals seeking to understand and harness the membrane-disrupting capabilities of this widely used quaternary ammonium compound.

Mechanism of Interaction: A Stepwise Disruption

This compound (CPB), and its chloride counterpart (CPC), are cationic surfactants characterized by a positively charged pyridinium headgroup and a long hydrophobic alkyl chain (typically C16).[1][2] This amphiphilic nature dictates its interaction with lipid bilayers, which form the fundamental structure of cellular membranes. The primary mechanism of action involves a multi-step process initiated by electrostatic attraction and culminating in membrane solubilization.[3][4][5]

The initial interaction is driven by the electrostatic attraction between the positively charged pyridinium headgroup of CPB and the negatively charged components of microbial cell membranes, such as phospholipids.[3] This is followed by the insertion of the hydrophobic cetyl tail into the lipid bilayer.[3][4] This intrusion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane permeability.[1][3] As more CPB molecules incorporate into the bilayer, the membrane's structural integrity is progressively compromised, causing the leakage of essential cellular components and ultimately leading to cell lysis.[3][4]

A three-stage process for the solubilization of lipid vesicles by CPC has been described:

-

Formation of stable mixed bilayers.

-

Saturation of the bilayer with CPC, leading to gradual disintegration.

-

Complete solubilization of the bilayer into mixed micelles.[6][7]

Quantitative Analysis of CPB-Membrane Interactions

The interaction of CPB with model lipid membranes can be quantified through various biophysical techniques. The following tables summarize key quantitative data derived from experimental studies.

| Parameter | Lipid System | Value | Method | Reference |

| Saturation of CPC in POPC Vesicles | ||||

| Moles of CPC incorporated per mole of lipid (βsat) | 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) giant vesicles | > 0.8 | Potentiometry | [6][7] |

| Critical Micelle Concentration (CMC) of CPB | ||||

| CMC in aqueous solution | N/A | Varies with conditions (e.g., temperature, additives) | Conductivity, UV-Visible, Fluorescence | [8] |

| CMC in the presence of NaCl (1 mM) | N/A | Decreased compared to aqueous solution | Isothermal Titration Calorimetry | [9] |

| CMC of CPB + Levofloxacin Hemihydrate (LFH) mixture | Aqueous solution | Two CMC values observed (CMC1 and CMC2) | Conductivity | [10] |

Table 1: Quantitative parameters describing the interaction of cetylpyridinium compounds with model lipid membranes.

Experimental Protocols: A Methodological Overview

Understanding the techniques used to study CPB-membrane interactions is crucial for interpreting the data and designing new experiments. Below are detailed methodologies for key experimental approaches.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of molecular interactions.[11][12] It directly measures the heat changes that occur upon the binding of a ligand (e.g., CPB) to a macromolecule (e.g., lipid vesicles).

Methodology:

-

Sample Preparation: A solution of CPB is prepared in a suitable buffer. The model lipid membrane, typically in the form of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), is prepared in the same buffer. Both solutions are thoroughly degassed to prevent the formation of air bubbles.

-

ITC Experiment: The lipid vesicle suspension is placed in the sample cell of the calorimeter, and the CPB solution is loaded into the injection syringe.

-

Titration: A series of small, sequential injections of the CPB solution are made into the sample cell while the temperature is kept constant.

-

Data Acquisition: The heat change associated with each injection is measured. The raw data consists of a series of heat-flow peaks.

-

Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of CPB to lipid. Fitting this binding isotherm to a suitable model allows for the determination of the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated.[12]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to study the effect of molecules like CPB on the phase transition behavior of lipid bilayers.[11] The main phase transition of a lipid bilayer from a gel (ordered) phase to a liquid-crystalline (disordered) phase is associated with a characteristic temperature (Tm) and enthalpy change (ΔH).

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared with and without the presence of CPB at various concentrations.

-

DSC Scan: The samples are placed in DSC pans and heated at a constant rate. A reference pan containing only the buffer is used for comparison.

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows an endothermic peak at the phase transition temperature. The peak's position gives the Tm, and the area under the peak corresponds to the transition enthalpy. Changes in Tm and the cooperativity of the transition in the presence of CPB provide insights into its membrane-perturbing effects.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile technique used to probe the local environment of fluorescent molecules (probes) within the lipid membrane.

Methodology:

-

Probe Incorporation: A fluorescent probe, such as Laurdan or a lipophilic carbocyanine dye, is incorporated into the lipid vesicles.[13] The choice of probe depends on the specific membrane property being investigated (e.g., membrane fluidity, surface potential).

-

CPB Addition: CPB is added to the vesicle suspension.

-

Fluorescence Measurements: Changes in the fluorescence properties of the probe (e.g., emission wavelength, intensity, anisotropy, lifetime) are monitored.[14][15][16] For example, CPB can act as a quencher for fluorophores located at the membrane interface.[17]

-

Data Analysis: Alterations in the fluorescence signal provide information about how CPB affects the probe's environment, which in turn reflects changes in the membrane's structure and dynamics.

Visualizing the Interaction: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the CPB-membrane interaction and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Modeling of this compound, a Cationic Surfactant, in Solutions and Micelle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interaction of cetylpyridinium chloride with giant lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid vesicle composition influences the incorporation and fluorescence properties of the lipophilic sulphonated carbocyanine dye SP-DiO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. A novel method for this compound determination in aqueous solution based on fluorescence quenching of dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Effects of this compound micelles on the spectrofluorimetric characteristics of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple fluorescence response behaviours to proteins/bacteria and selective antibacterial activity of cetylpyridinium chloride (CPC)-based cationic carbon dots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Critical micelle concentration of cetylpyridinium bromide in different solvents

An In-depth Technical Guide to the Critical Micelle Concentration of Cetylpyridinium Bromide in Various Solvents

Introduction

This compound (CPB) is a cationic surfactant of significant interest in various industrial and pharmaceutical applications, including its use as an antiseptic in mouthwashes, a disinfectant, and a component in drug delivery systems.[1] The functional efficacy of CPB is intrinsically linked to its self-assembly into micelles in solution, a phenomenon that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a pivotal parameter, as it dictates the onset of micelle formation and consequently influences properties such as solubilization, detergency, and biological activity. This technical guide provides a comprehensive overview of the CMC of this compound in a range of solvent systems, detailing the experimental methodologies for its determination and the factors that modulate this critical value.

Data Presentation: CMC of this compound

The critical micelle concentration of this compound is highly sensitive to the composition of the solvent, temperature, and the presence of additives. The following tables summarize quantitative data from various studies.

Table 1: Critical Micelle Concentration of CPB in Aqueous and Mixed Solvent Systems

| Solvent System | Composition (v/v %) | Temperature (°C) | CMC (mol/dm³) | Reference |

| Aqueous | 100% Water | 25 | 9.0 x 10⁻⁴ | [1] |

| Aqueous | 100% Water | 25 | 1.0 x 10⁻³ | [2] |

| Aqueous | 100% Water | 30-45 | Varies with temp | [3] |

| Ethylene Glycol/Water | 5% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |

| Ethylene Glycol/Water | 10% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |

| Ethylene Glycol/Water | 15% EG | Not Specified | 9.0 x 10⁻⁴ | [1] |

| Ethylene Glycol/Water | 20% EG | Not Specified | Decreases | [1] |

| Ethanol/Water | 5% Ethanol | Not Specified | 1.0 x 10⁻⁴ | [1] |

| Methanol/Water | Not Specified | 8-45 | Increases | [4] |

| Ethanol/Water | Not Specified | 8-45 | Decreases | [4] |

| Propanol/Water | Not Specified | 8-45 | Decreases | [4] |

| 2-Propanol/Water | 0-20% PrOH | 20.15-35.15 | Increases | [5] |

Table 2: Effect of Electrolytes on the CMC of CPB in Aqueous Solution

| Electrolyte | Concentration (M) | CMC (mol/dm³) | Reference |

| None | - | 9.0 x 10⁻⁴ | [1] |

| NaCl | 0.005 | Negligible effect | [1] |

| Na₂SO₄ | 0.005 | 2.0 x 10⁻⁴ | [1] |

Experimental Protocols

The determination of the critical micelle concentration is paramount for understanding and utilizing the properties of surfactants. Several experimental techniques can be employed, with conductometry and spectroscopy being among the most common.

Conductometric Determination of CMC

Principle: This method is based on the change in the electrical conductivity of a surfactant solution with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Apparatus:

-

Conductometer

-

Conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Calibrate the conductivity cell using a standard potassium chloride solution.[1]

-

Place a known volume of the solvent in a thermostated beaker equipped with a magnetic stirrer and the conductivity cell.

-

Measure the initial conductivity of the solvent.

-

Make successive additions of the CPB stock solution to the beaker, allowing the solution to equilibrate and recording the conductivity after each addition.

-

Plot the specific conductivity against the concentration of CPB.

-

The CMC is determined from the point of intersection of the two linear segments of the graph.[1]

Spectroscopic Determination of CMC using UV-Vis Spectrophotometry

Principle: This method often involves the use of a dye probe that exhibits a change in its absorbance spectrum upon incorporation into micelles. The change in the spectral properties of the dye is monitored as a function of surfactant concentration. The concentration at which a sharp change in the absorbance is observed corresponds to the CMC.

Apparatus:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic cell holder

Procedure:

-

Prepare a series of CPB solutions of varying concentrations in the desired solvent.

-

Add a small, constant amount of a suitable dye probe (e.g., bromopyrogallol red) to each solution.[6]

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in the micellar environment.

-

Plot the absorbance at λmax against the concentration of CPB.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve or the intersection of the two linear portions of the plot.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the critical micelle concentration of this compound.

Caption: Self-assembly of CPB monomers into a micelle above the CMC.

Caption: General experimental workflow for CMC determination.

References

The Intricate Dance of Self-Assembly: A Technical Guide to the Aggregation Behavior of Cetylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Cetylpyridinium bromide (CPB), a cationic quaternary ammonium surfactant, is a molecule of significant interest across various scientific and industrial domains, from pharmaceutical formulations to material science.[1][2][3] Its amphiphilic nature—a long hydrophobic cetyl (C16) tail and a hydrophilic pyridinium head group—drives its spontaneous self-assembly in aqueous solutions to form ordered aggregates, a phenomenon critical to its functionality. This technical guide provides an in-depth exploration of the self-assembly and aggregation behavior of CPB, detailing the underlying principles, influencing factors, and the experimental techniques used for its characterization.

Core Concepts in CPB Self-Assembly

The primary manifestation of CPB self-assembly is the formation of micelles. In aqueous media, at low concentrations, CPB exists as individual monomers. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, reducing the surface tension.[4][5] Once the interface is saturated, a further increase in concentration leads to the formation of micelles in the bulk solution. This transition occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[4][5][6]

Micellization is a dynamic equilibrium process where monomers are in constant exchange with the micelles. The hydrophobic tails of the CPB molecules aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic pyridinium head groups form the outer corona, interacting with the surrounding aqueous environment.[7] This process is entropically driven, primarily due to the release of structured water molecules from around the hydrophobic chains.

Quantitative Data on CPB Aggregation

The CMC is a hallmark property of a surfactant. For CPB, this value is influenced by various environmental factors. The following tables summarize key quantitative data related to the aggregation of CPB under different conditions.

| Parameter | Value | Temperature (°C) | Method | Reference |

| CMC in Water | 9.0 x 10⁻⁴ M | Not Specified | Conductivity | [8] |

| 9.2 x 10⁻⁴ M | Room Temp. | Not Specified | [9] |

Table 1: Critical Micelle Concentration of this compound in Aqueous Solution.

The aggregation behavior of CPB is significantly modulated by the presence of additives and changes in temperature, which alter the thermodynamics of the system.

| Additive | Additive Conc. | CPB CMC (M) | Temperature (°C) | Reference |

| None | - | 9.0 x 10⁻⁴ | Not Specified | [8] |

| 20% Ethylene Glycol | - | Rapid Decrease | Not Specified | [8] |

| 5% Ethanol | - | 1.0 x 10⁻⁴ | Not Specified | [8] |

| 0.005 M NaCl | - | Negligible Change | Not Specified | [8] |

| 0.005 M Na₂SO₄ | - | 2.0 x 10⁻⁴ | Not Specified | [8] |

Table 2: Influence of Additives on the Critical Micelle Concentration of this compound.

| Temperature (°C) | CMC of CPB (M) | Reference |

| 8 - 45 | Increases with Methanol | [10] |

| 8 - 45 | Decreases with Ethanol | [10] |

| 8 - 45 | Decreases with Propanol | [10] |

| 293.15 - 323.15 K | Varies | [1] |

Table 3: Effect of Temperature and Alcohols on the Critical Micelle Concentration of this compound.

Visualizing the Dynamics of CPB Aggregation

To better understand the logical relationships and processes involved in CPB self-assembly, the following diagrams are provided.

Experimental Protocols for Characterization

A comprehensive understanding of CPB aggregation relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of CMC by Surface Tensiometry

Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of CPB in high-purity water. A series of dilutions are then prepared from the stock solution, covering a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used.[11][12] The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement:

-

The Du Noüy ring or Wilhelmy plate must be thoroughly cleaned, typically with a solvent like ethanol or acetone, followed by flaming to remove organic residues.[11]

-

Starting with the most dilute solution, the surface tension of each concentration is measured. The ring or plate is brought into contact with the liquid surface and then pulled away, and the force required for detachment is measured.[11]

-

-

Data Analysis:

-

A graph of surface tension (γ) versus the logarithm of the CPB concentration (log C) is plotted.

-

The plot will show two linear regions. The point of intersection of the two extrapolated lines corresponds to the CMC.[4]

-

Determination of CMC by Conductivity Measurement

Principle: For ionic surfactants like CPB, the conductivity of the solution changes with concentration. Below the CMC, CPB exists as monomers and acts as a strong electrolyte, leading to a linear increase in conductivity with concentration. Above the CMC, the formation of micelles, which are less mobile charge carriers, leads to a change in the slope of the conductivity versus concentration plot.[4][13]

Methodology:

-

Preparation of Solutions: As with tensiometry, a series of CPB solutions of varying concentrations are prepared in deionized water.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

-

Measurement:

-

The conductivity cell is rinsed with and then filled with each CPB solution, starting from the lowest concentration.

-

The conductivity of each solution is recorded after the reading stabilizes.

-

-

Data Analysis:

-

A graph of specific conductivity versus CPB concentration is plotted.

-

The plot will exhibit two linear portions with different slopes. The concentration at which the break in the plot occurs is the CMC.[4]

-

Characterization of Micelles by Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene, which has a high affinity for hydrophobic environments. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to changes in its fluorescence emission spectrum.[7][14][15]

Methodology:

-

Preparation of Solutions: A series of CPB solutions are prepared. A small, constant amount of a pyrene stock solution (in a solvent like methanol or acetone) is added to each solution. The final concentration of the organic solvent should be minimal to avoid affecting the CMC.[11]

-

Instrumentation: A fluorometer is used.

-

Measurement:

-

Data Analysis:

-

The ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (I₁/I₃ ratio) is calculated for each concentration.

-

A plot of the I₁/I₃ ratio versus the logarithm of the CPB concentration is generated. A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the micelles, and the inflection point of this sigmoidal curve corresponds to the CMC.[11]

-

Micelle Size Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles (micelles).[16][17]

Methodology:

-

Sample Preparation: CPB solutions at concentrations above the CMC are prepared and filtered to remove any dust or large aggregates.

-

Instrumentation: A DLS instrument equipped with a laser and a detector is used.

-

Measurement:

-

The sample is placed in a cuvette inside the instrument.

-

The instrument measures the intensity fluctuations of the scattered light over time.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the intensity fluctuations.

-

From the decay of the autocorrelation function, the diffusion coefficient and subsequently the hydrodynamic radius and size distribution of the micelles are determined.[17] It is important to note that for accurate measurements, the viscosity of the sample should be known or measured, as it is a critical parameter in the Stokes-Einstein equation.[18][19]

-

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology and size of surfactant aggregates. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.

Methodology:

-

Sample Preparation: A drop of the CPB solution (above the CMC) is placed on a TEM grid (e.g., carbon-coated copper grid). The excess liquid is blotted off.

-

Staining (for negative staining): To enhance contrast, a drop of a heavy metal staining agent (e.g., phosphotungstic acid or uranyl acetate) is added to the grid and the excess is removed. The stain surrounds the micelles, creating a negative image.

-

Imaging: The prepared grid is placed in the TEM, and images are captured at various magnifications. This allows for the direct observation of the shape (e.g., spherical, rod-like) and size of the CPB aggregates.[20][21][22]

Conclusion

The self-assembly and aggregation of this compound are complex phenomena governed by a delicate interplay of intermolecular forces and environmental conditions. A thorough characterization of its aggregation behavior, particularly its critical micelle concentration and the properties of the resulting micelles, is paramount for its effective application in drug development and other scientific fields. The experimental techniques outlined in this guide provide a robust framework for researchers and scientists to probe and understand the intricate world of CPB self-assembly, enabling the rational design of novel and effective formulations.

References

- 1. Association behavior and physico-chemical parameters of a this compound and levofloxacin hemihydrate mixture in aqueous and additive media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surfactant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. ijsr.net [ijsr.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. muser-my.com [muser-my.com]

- 19. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]

- 22. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Cetylpyridinium bromide's role as a cationic surfactant in molecular biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium bromide (CPB), a quaternary ammonium compound, is a cationic surfactant with a diverse range of applications in molecular biology and drug development. Its amphipathic nature, characterized by a hydrophilic pyridinium headgroup and a long hydrophobic hexadecyl tail, allows it to interact with and modify the properties of biological macromolecules. This technical guide provides a comprehensive overview of the core physicochemical properties of CPB and its applications in DNA extraction, protein precipitation, and the modulation of cellular signaling pathways.

Physicochemical Properties of this compound

The efficacy of CPB in various molecular biology applications is intrinsically linked to its behavior in aqueous solutions, particularly its ability to form micelles above a certain concentration known as the critical micelle concentration (CMC).

| Property | Value | Conditions | Reference |

| Molecular Formula | C21H38BrN | ||

| Molecular Weight | 384.45 g/mol | ||

| Critical Micelle Concentration (CMC) | 0.90 mM | 25°C, in water | |

| 1.01 mM | 30°C, in water | ||

| 1.12 mM | 35°C, in water | ||

| Aggregation Number (g) | ~80-100 | At concentrations above CMC | |

| Appearance | White to off-white powder |

Application in DNA Extraction

CPB, and more commonly its structural analog cetyltrimethylammonium bromide (CTAB), is a key component in methods for isolating high-quality genomic DNA, particularly from challenging sources like plant tissues, which are rich in polysaccharides and polyphenols. The cationic nature of CPB allows it to form complexes with the negatively charged phosphate backbone of DNA, effectively precipitating it out of solution while leaving contaminants like polysaccharides soluble.

Experimental Protocol: DNA Extraction from Plant Tissue (Adapted from CTAB methods)

This protocol is a representative method for the extraction of genomic DNA from plant tissue using a cationic surfactant-based buffer. CPB can be used in place of CTAB, though optimization of concentrations may be required for specific plant species.

Materials:

-

CPB Extraction Buffer (2% (w/v) CPB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP)

-

2-Mercaptoethanol

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

-

Liquid Nitrogen

-

Mortar and Pestle

Procedure:

-

Tissue Homogenization:

-

Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.

-

Transfer the powdered tissue to a pre-heated 2 mL microcentrifuge tube.

-

-

Lysis:

-

Add 1 mL of pre-warmed (65°C) CPB Extraction Buffer with 2-mercaptoethanol (added just before use to a final concentration of 0.2%).

-

Vortex thoroughly to mix.

-

Incubate at 65°C for 60 minutes with occasional gentle inversion.

-

-

Purification:

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.

-

Mix by gentle inversion for 5-10 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

-

-

Precipitation:

-

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

-

Mix gently by inversion until a precipitate of DNA is visible.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

-

Washing and Elution:

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

-

Quantitative Data for Cationic Surfactant-Based DNA Extraction (CTAB):

| Sample Type | DNA Yield (µg/g of tissue) | DNA Purity (A260/A280) | Reference |

| Soybean Leaves | 50 - 200 | 1.8 - 2.0 | |

| Cotton Leaves | 100 - 400 | 1.7 - 1.9 | |

| Forest Elephant Dung | 10 - 50 ng/mg | 1.8 - 2.1 |

Note: DNA yields and purity can vary significantly depending on the species, tissue type, and the specific modifications to the protocol.

Application in Protein Precipitation

CPB can be employed for the selective precipitation of proteins. A patented method describes the use of cetylpyridinium salts for the purification of proteins with high isoelectric points (pI > 7). At a pH above the protein's pI, the protein carries a net negative charge and can interact with the cationic CPB, leading to the formation of an insoluble complex that precipitates out of solution. This allows for the separation of the target protein from other proteins and contaminants.

Experimental Protocol: Differential Precipitation of High pI Proteins

This protocol is a conceptualized procedure based on the principles outlined in the patent literature. Specific concentrations and pH may require optimization depending on the target protein.

Materials:

-

Protein solution containing the target high pI protein

-

This compound (CPB) solution (e.g., 10% w/v)

-

Buffer solution with a pH above the pI of the target protein (e.g., Tris-HCl, pH 8.5)

-

Resuspension buffer (e.g., high salt buffer to disrupt ionic interactions)

Procedure:

-

pH Adjustment:

-

Adjust the pH of the protein solution to be at least 1-2 units above the isoelectric point (pI) of the target protein using an appropriate buffer.

-

-

CPB Addition:

-

Slowly add the CPB solution to the pH-adjusted protein solution while gently stirring. The optimal final concentration of CPB needs to be determined empirically but could range from 0.1% to 1% (w/v).

-

-

Precipitation:

-

Continue stirring for 30-60 minutes at 4°C to allow for the formation of the protein-CPB precipitate.

-

-

Pelleting:

-

Centrifuge the solution at 10,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein.

-

-

Washing (Optional):

-

Carefully decant the supernatant.

-

The pellet can be washed with a buffer of the same pH to remove non-precipitated contaminants.

-

-

Resuspension:

-

Resuspend the protein pellet in a minimal volume of a high-salt buffer (e.g., containing 1 M NaCl) to dissociate the protein from the CPB. Further purification steps like dialysis or chromatography may be necessary to remove the CPB completely.

-

Role in Modulating Cellular Signaling Pathways

Recent studies have revealed that cetylpyridinium chloride (CPC), a close analog of CPB, can significantly impact cellular signaling, particularly in immune cells like mast cells. CPC has been shown to inhibit mast cell degranulation, a critical process in the allergic and inflammatory response. This inhibition is achieved by interfering with key steps in the IgE-mediated signaling cascade.

The primary mechanism of CPC-induced inhibition involves the disruption of tyrosine phosphorylation events. Specifically, CPC has been found to inhibit the phosphorylation of spleen tyrosine kinase (Syk), a crucial enzyme in the signaling pathway downstream of the high-affinity IgE receptor (FcεRI). The inhibition of Syk phosphorylation subsequently prevents the activation of downstream signaling molecules, leading to a reduction in calcium mobilization and ultimately, the inhibition of degranulation.

Conclusion